4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
4-ethoxy-2-pyrrolidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-16-10-6-5-7-11-12(10)14-13(17-11)15-8-3-4-9-15/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMURKZMLAIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the benzothiazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives with different functional groups replacing the ethoxy or pyrrolidinyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Antihyperglycemic Activity : Research indicates that 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole has potential in treating metabolic disorders, particularly diabetes, by lowering blood sugar levels.
- Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant activity, suggesting that this compound may also possess this property. The presence of the pyrrolidine ring is crucial for such pharmacological effects, as it enhances interaction with neurological targets .
Structural Characteristics
The structural features of this compound contribute to its biological efficacy:
| Feature | Description |
|---|---|
| Ethoxy Group | Enhances solubility and potentially increases bioavailability. |
| Pyrrolidine Moiety | Associated with various pharmacological activities, including anticonvulsant effects. |
| Benzothiazole Core | Known for diverse biological activities, including anticancer properties. |
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into the potential of this compound:
- Anticancer Activity : Analogous benzothiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with similar structures demonstrated significant inhibitory effects on colon carcinoma cells . This suggests that this compound may also exhibit anticancer properties.
- Multitargeted Ligands : Recent research has highlighted benzothiazole derivatives as multitargeted-directed ligands for histamine receptors and other enzymes like acetylcholinesterase. This multitargeting capability could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's .
- Synthetic Pathways : The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Techniques such as continuous flow reactors and green chemistry principles are increasingly utilized to enhance synthetic efficiency while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the benzothiazole core can interact with aromatic residues in the target site . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Benzo[d]thiazole Derivatives
Substituent Effects at Position 4
The ethoxy group at position 4 distinguishes this compound from analogues with halogen, methyl, or methoxy substituents. For example:
- Halogen substituents : demonstrates that 2-(4'-halophenyl)benzothiazoles (e.g., 4'-bromo or chloro) exhibit enhanced benzpyrene hydroxylase induction in rat liver and lung compared to unsubstituted derivatives. The ethoxy group in the target compound may lack such inductive effects but could offer metabolic stability due to reduced electrophilicity .
- Methoxy vs.
Table 1: Substituent Effects at Position 4
Heterocyclic Moieties at Position 2
The pyrrolidin-1-yl group at position 2 contrasts with other nitrogen-containing heterocycles:
- Piperazine and Pyridinyl Groups : describes D4R ligands with pyridin-2-yl-piperazin-1-yl moieties linked via propyl chains (e.g., compounds 5a–5h ). These groups enhance receptor selectivity and binding affinity compared to pyrrolidine, which has a smaller ring and different conformational flexibility .
- Triazole and Thiazole Derivatives : Compounds in (e.g., 9a–9e ) feature triazole-thiazole hybrids, which may improve metabolic stability but reduce solubility compared to pyrrolidine .
Table 2: Position 2 Substituent Comparison
Biological Activity
4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with an ethoxy group and a pyrrolidine moiety. The structural characteristics contribute significantly to its biological activity.
The pyrrolidine ring in this compound is known to interact with various enzymes and proteins, leading to significant cellular effects. Notably, compounds containing pyrrolidine rings exhibit:
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Reduces inflammation markers in cellular models.
- Antihyperglycemic Properties : Demonstrated potential in lowering blood glucose levels .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mode of action involves:
- Binding to Receptors : The compound may act as a ligand for various receptors, including those associated with neurological functions.
- Inhibition of Enzymatic Activity : It can inhibit enzymes involved in inflammatory pathways and metabolic processes .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study involving various derivatives of benzothiazole, including this compound, significant cytotoxicity was observed against leukemia cell lines. The compound exhibited an IC50 value indicating potent antiproliferative activity, suggesting its potential as a lead compound for cancer therapy .
Applications in Medicinal Chemistry
This compound serves as a scaffold for the development of novel drugs targeting multifactorial diseases such as neurodegenerative disorders. Its multitarget-directed ligand (MTDL) approach aims to modulate multiple biological pathways simultaneously, enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide intermediates with halogenated reagents under reflux conditions. For example, analogs like 2-(pyrazolyl)thiazoles are synthesized using phenacyl bromides in ethanol or THF, with yields highly dependent on solvent polarity and catalyst selection (e.g., acetic acid for acid-catalyzed steps) . Key steps include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for thiazole ring formation .
- Catalyst screening : Acidic conditions (glacial acetic acid) improve cyclization efficiency .
- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures >95% purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm ethoxy (-OCH2CH3) and pyrrolidine proton environments. For instance, the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH3) and a quartet at δ 4.0–4.2 ppm (OCH2) .
- IR spectroscopy : Detect C-S (thiazole) and C-N (pyrrolidine) stretches at 650–750 cm⁻¹ and 1250–1350 cm⁻¹, respectively .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations or assay conditions. To address this:
- Comparative SAR studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and test against standardized cell lines (e.g., MCF-7 for anticancer activity) .
- Assay standardization : Use identical protocols (e.g., MIC for antimicrobial testing) across studies to minimize variability .
- Meta-analysis : Cross-reference data from analogs like 5-(3-pyridyl)triazole-thiols, which show similar heterocyclic reactivity .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., α-glucosidase for antidiabetic studies). Analogs like compound 9c exhibit binding energies ≤−8.0 kcal/mol, indicating strong hydrophobic interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors from pyrrolidine) using tools like Schrödinger’s Phase .
Q. What experimental designs mitigate challenges in synthesizing and characterizing labile thiazole intermediates?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of sulfur-containing intermediates .
- Real-time monitoring : Employ HPLC or TLC with UV visualization to track reaction progress and isolate unstable intermediates .
- Low-temperature crystallization : Purify sensitive products at −20°C to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
